![molecular formula C9H9N3O B1426586 (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine CAS No. 1306738-41-9](/img/structure/B1426586.png)
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
Overview
Description
“(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine” is an organic compound that belongs to the class of phenylmethanamines. It has a molecular weight of 175.19 g/mol . The IUPAC name for this compound is [4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2
. This indicates that the compound consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.
Scientific Research Applications
Synthesis and Characterization
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine and its derivatives have been synthesized and characterized in various studies. For instance, Shimoga et al. (2018) synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine by reacting p-Toluic hydrazide and glycine, characterizing it using techniques like FT-IR, DSC, NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).
Catalytic Applications
Some derivatives have been explored for their potential in catalytic applications. For example, Şemistan Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and developed N-heterocyclic ruthenium(II) complexes, which were tested for transfer hydrogenation of acetophenone derivatives, showing high conversions and TOF values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Anticancer Properties
Some studies have investigated the anticancer properties of these compounds. Ramazani et al. (2014) synthesized a series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which exhibited notable cytotoxic activity against various cancer cell lines (Ramazani, Khoobi, Torkaman, Nasrabadi, Forootanfar, Shakibaie, Jafari, Ameri, Emami, Faramarzi, Foroumadi, & Shafiee, 2014).
Antibacterial and Antimicrobial Activities
Several studies have focused on the antibacterial and antimicrobial potential of these compounds. Rai et al. (2010) synthesized novel derivatives and investigated their in-vitro antibacterial activity, finding significant activity in some compounds (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Photochemical Studies
The photochemical behavior of 1,2,4-oxadiazole derivatives, including this compound, has been explored. Buscemi et al. (1988) studied the photochemical behavior of such derivatives, revealing insights into their photoisomerization processes (Buscemi, Cicero, Vivona, & Caronna, 1988).
Mechanism of Action
Target of Action
The primary target of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in controlling the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . It has a robust inhibitory effect against the wild-type EGFR enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in changes in the cell cycle, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the normal cell cycle and can lead to cell cycle arrest . This disruption can have downstream effects on various cellular processes, including cell proliferation and survival .
Pharmacokinetics
The compound’s molecular weight is 17519 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The result of the compound’s action is a significant anticancer activity . The compound exhibits a robust inhibitory effect against the EGFR wild-type enzyme, underscoring its potential as an effective EGFR WT inhibitor with substantial anticancer efficacy .
properties
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTGDVLIPISYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NOC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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